2-(4-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
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Overview
Description
2-(4-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is an organic compound that belongs to the class of amides This compound features a 4-methylphenyl group and a tetrahydronaphthalenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves the reaction of 4-methylphenylacetic acid with 5,6,7,8-tetrahydronaphthalen-1-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification of the product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Formation of 2-(4-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-N-phenylacetamide
- 2-(4-methylphenyl)-N-(2-naphthyl)acetamide
- 2-(4-methylphenyl)-N-(4-methylphenyl)acetamide
Uniqueness
2-(4-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is unique due to the presence of the tetrahydronaphthalenyl group, which may impart distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-9-11-15(12-10-14)13-19(21)20-18-8-4-6-16-5-2-3-7-17(16)18/h4,6,8-12H,2-3,5,7,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDKTLQHVTZEEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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